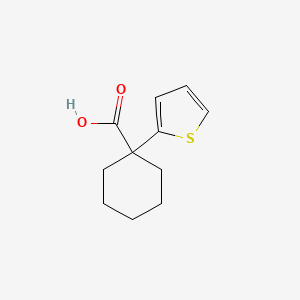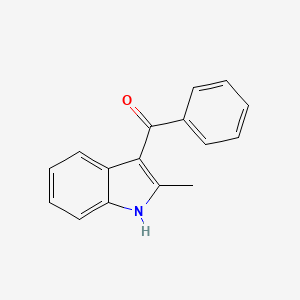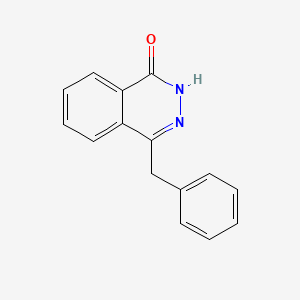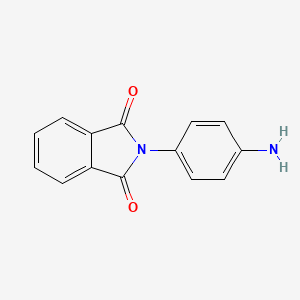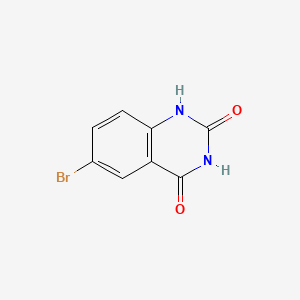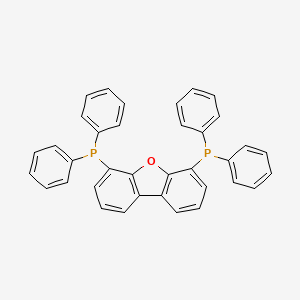
4,6-Bis(diphenylphosphino)dibenzofuran
Vue d'ensemble
Description
4,6-Bis(diphenylphosphino)dibenzofuran, commonly known as BDP-dibenzofuran, is a bidentate ligand used in coordination chemistry. It is used in a variety of scientific research applications, including the synthesis of new materials, the study of metal-ligand interactions, and the study of enzyme-catalyzed reactions. BDP-dibenzofuran has a wide range of advantages and limitations when used in laboratory experiments.
Applications De Recherche Scientifique
Coordination Chemistry and Complex Formation
4,6-Bis(diphenylphosphino)dibenzofuran has been used in the study of coordination chemistry, demonstrating its effectiveness in stabilizing metal fragments, such as cobalt. For instance, Vogl et al. (1996) reported the formation of a dinuclear complex when this compound reacted with Co2(CO)8, highlighting the compound's ability to stabilize the Co2(CO)6 fragment (Vogl, Bruckmann, Krüger, & Haenel, 1996). Additionally, Rosario-Amorin et al. (2012) explored the coordination chemistry of 4,6-bis(diphenylphosphinoylmethyl)dibenzofuran and its derivatives with various metal ions, including In(III), La(III), Pr(III), Nd(III), Er(III), and Pu(IV), demonstrating the compound's versatility in forming complexes with different metals (Rosario-Amorin, Duesler, Paine, Hay, Delmau, Reilly, Gaunt, & Scott, 2012).
Luminescence and Aurophilicity in Gold(I) Complexes
The effects of this compound on luminescence and aurophilicity in gold(I) complexes have been investigated. Pintado-Alba et al. (2004) studied how the flexibility and bite angle of diphosphines, including this compound, influence the structures and luminescence properties of gold(I) complexes. They found a clear relationship between the presence of aurophilic contacts and emission properties in dinuclear complexes (Pintado-Alba, de la Riva, Nieuwhuyzen, Bautista, Raithby, Sparkes, Teat, López‐de‐Luzuriaga, & Lagunas, 2004).
Polymerisation and Material Chemistry
In material chemistry, this compound has been used in the polymerization process. Sun et al. (2012) reported the synthesis of cationic zinc complexes featuring P-stereogenic bisphosphinimine ligands derived from this compound for the ring-opening polymerisation of rac-lactide, demonstrating its potential in polymer chemistry (Sun, Ritch, & Hayes, 2012).
Electrophosphorescence and Host Materials
Vecchi et al. (2006) developed a dibenzofuran-based host material for blue electrophosphorescence, using this compound derivatives. This material exhibited favorable electron-transport properties and high quantum efficiency in electrophosphorescent devices, underlining its importance in the field of optoelectronic materials (Vecchi, Padmaperuma, Qiao, Sapochak, & Burrows, 2006).
Safety and Hazards
Mécanisme D'action
Target of Action
It has been noted that this compound can be useful in the preparation and structural characterization of high spin cobalt complexes supported by trigonal tris (phosphinimide) ligand .
Mode of Action
It is suggested that it may interact with its targets to form high spin cobalt complexes .
Result of Action
It is suggested that it may contribute to the formation of high spin cobalt complexes .
Action Environment
It is noted that this compound should be stored in an inert atmosphere at 2-8°c .
Analyse Biochimique
Biochemical Properties
4,6-Bis(diphenylphosphino)dibenzofuran plays a significant role in biochemical reactions, particularly in the formation of metal complexes. It interacts with enzymes, proteins, and other biomolecules through its phosphine groups, which can coordinate with metal ions. This coordination can influence the activity of metalloenzymes and other metal-dependent proteins. For example, this compound can form complexes with transition metals such as cobalt, which can then interact with enzymes involved in redox reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the metal complexes formed by this compound can act as catalysts in biochemical reactions, thereby affecting metabolic pathways and energy production within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The phosphine groups of the compound can coordinate with metal ions, leading to the formation of stable metal-ligand complexes. These complexes can inhibit or activate enzymes by altering their conformation or by providing a catalytic site for biochemical reactions. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert atmosphere conditions but can degrade when exposed to air or moisture. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance the activity of certain enzymes and improve metabolic functions. At high doses, it can exhibit toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where the beneficial effects of this compound are only seen within a specific dosage range .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those involving metal ions. It interacts with enzymes and cofactors that are essential for redox reactions and energy production. The metal complexes formed by this compound can influence metabolic flux and alter the levels of metabolites within cells. For example, this compound can affect the activity of enzymes involved in the citric acid cycle and oxidative phosphorylation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within specific cellular compartments. The phosphine groups of this compound can bind to metal ions, facilitating its transport across cell membranes and its distribution within the cytoplasm and organelles .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects. For example, this compound can localize to the mitochondria, where it can influence mitochondrial function and energy production .
Propriétés
IUPAC Name |
(6-diphenylphosphanyldibenzofuran-4-yl)-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H26OP2/c1-5-15-27(16-6-1)38(28-17-7-2-8-18-28)33-25-13-23-31-32-24-14-26-34(36(32)37-35(31)33)39(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVXLUZIWOAKCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C4C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H26OP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133850-81-4 | |
| Record name | 4,6-Bis(diphenylphosphino)dibenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





